molecular formula C19H22ClN3O5 B4770530 N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

Cat. No.: B4770530
M. Wt: 407.8 g/mol
InChI Key: RROAHXJMXPDHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFM-2 was first synthesized in the 1990s by a team of researchers led by Dr. David E. Nichols at Purdue University. Since then, CFM-2 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide is a potent and selective agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is involved in various physiological processes, including mood regulation, perception, and cognition. This compound has been shown to activate the 5-HT2A receptor in a dose-dependent manner, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems such as dopamine, serotonin, and glutamate. This compound has also been shown to induce changes in the expression of various genes involved in neuronal function and plasticity. In addition, this compound has been shown to alter behavioral responses in animal models, including changes in locomotor activity, anxiety-like behavior, and sensory perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide is its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor in various physiological processes. This compound also has a relatively long half-life, which allows for sustained activation of the receptor. However, one limitation of this compound is its potential for off-target effects, as it has been shown to interact with other receptor subtypes at high concentrations.

Future Directions

There are numerous potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, including the investigation of its potential as a therapeutic agent for various neurological and psychiatric disorders. This compound has been shown to have potential as a treatment for depression, anxiety, and addiction, and further research in these areas could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, further studies investigating the mechanism of action of this compound and its effects on neuronal function and plasticity could provide valuable insights into the underlying mechanisms of various neurological and psychiatric disorders.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. One of the main areas of research has been the investigation of this compound's mechanism of action and its potential as a tool for studying the function of specific receptors in the brain. This compound has also been studied for its potential as a drug lead compound, with several studies investigating its ability to modulate various neurotransmitter systems.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5/c1-26-16-11-14(17(27-2)10-13(16)20)21-18(24)12-22-5-7-23(8-6-22)19(25)15-4-3-9-28-15/h3-4,9-11H,5-8,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROAHXJMXPDHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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